N-(3-甲基吡啶-2-基)哌啶-4-甲酰胺

描述

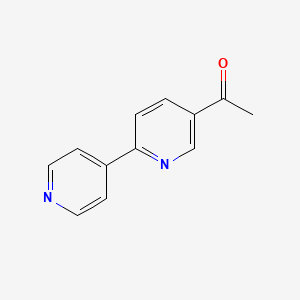

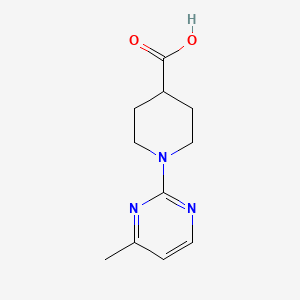

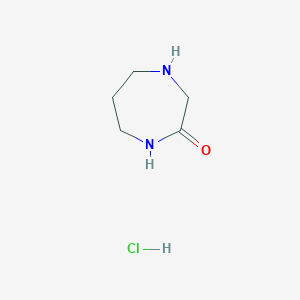

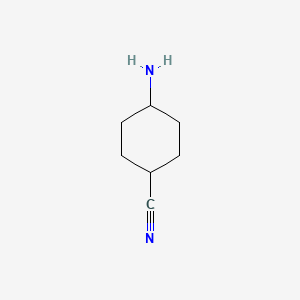

“N-(3-methylpyridin-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 . It is commonly used in proteomics research .

Molecular Structure Analysis

The molecular structure of “N-(3-methylpyridin-2-yl)piperidine-4-carboxamide” consists of 12 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.科学研究应用

Proteomics Research

This compound is utilized in proteomics research, which involves the study of proteomes and their functions. The specific roles in proteomics are not detailed in the search results, but it’s likely used in the analysis or synthesis of proteins given its availability for purchase from research chemical suppliers .

Dual Inhibitor for Kinases

It has been designed as a dual inhibitor for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .

Anti-Diabetic Applications

Piperidine derivatives, which include N-(3-methylpyridin-2-yl)piperidine-4-carboxamide, have shown potential in anti-diabetic treatments. An example is voglibose, a piperidine derivative used for its anti-diabetic properties .

Anti-Cancer Properties

These derivatives are also being explored for their anti-cancer properties. They may be involved in various stages of drug development for cancer treatment .

Anti-Microbial and Anti-Inflammatory

Piperidine compounds have been reported to exhibit anti-microbial and anti-inflammatory effects, which could extend to this specific compound as well .

Anti-Alzheimer’s Therapy

Donepezil, another piperidine derivative, is used in Alzheimer’s therapy, suggesting potential applications of N-(3-methylpyridin-2-yl)piperidine-4-carboxamide in neurodegenerative diseases .

Antiviral and Antifungal Effects

The broader class of piperidine derivatives has been noted for antiviral and antifungal effects, which could be relevant to this compound’s research applications .

Analgesic Effects

Lastly, analgesic effects are another area where piperidine derivatives are being utilized, indicating possible pain-relief applications for this compound .

属性

IUPAC Name |

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-3-2-6-14-11(9)15-12(16)10-4-7-13-8-5-10/h2-3,6,10,13H,4-5,7-8H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALKIJXYAIIASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635045 | |

| Record name | N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylpyridin-2-yl)piperidine-4-carboxamide | |

CAS RN |

110105-98-1 | |

| Record name | N-(3-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [isopropyl(methyl)amino]acetate](/img/structure/B1323177.png)

![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)